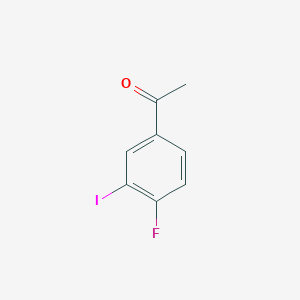

1-(2-Methoxy-5-methylphenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

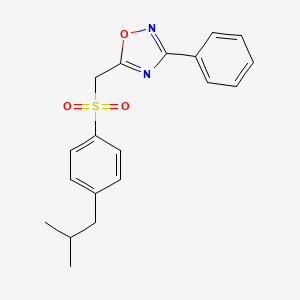

“1-(2-Methoxy-5-methylphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “1-(2-Methoxy-5-methylphenyl)propan-1-one” consists of a propiophenone group with a methoxy group and a methyl group attached to the phenyl ring .Physical And Chemical Properties Analysis

“1-(2-Methoxy-5-methylphenyl)propan-1-one” is a liquid at room temperature . Its molecular weight is 178.23 .Applications De Recherche Scientifique

Analytical Characterization and Synthesis

Synthesis and Characterization : The compound has been involved in studies focusing on its synthesis and analytical characterization. For example, McLaughlin et al. (2017) discussed the synthesis, characterization, and monoamine transporter activity of mexedrone, a compound closely related to 1-(2-Methoxy-5-methylphenyl)propan-1-one (McLaughlin et al., 2017). This study contributes to the understanding of the chemical properties and potential biological activities of such compounds.

Crystal Structure Analysis : Investigations into the crystal structure of related compounds provide insights into their molecular configuration and potential applications. For example, Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, including compounds similar to 1-(2-Methoxy-5-methylphenyl)propan-1-one (Nycz et al., 2011).

Biomedical Applications

Electron Transfer Studies : Hisada and Yagi (1977) described the use of 1-methoxy-5-methylphenazinium methyl sulfate, a related compound, as a photochemically stable, versatile electron carrier. This application is significant in biochemistry and medical technology, particularly in electron transfer systems (Hisada & Yagi, 1977).

Cytotoxicity and Anticancer Activity : Rayanil et al. (2011) isolated a new phenolic compound closely related to 1-(2-Methoxy-5-methylphenyl)propan-1-one from the wood of Millettia leucantha, which exhibited strong cytotoxicity against tumor cell lines. This suggests potential applications in developing anticancer agents (Rayanil et al., 2011).

Chemical Properties and Reactions

Photophysics and Vibronic Interaction : Bangal et al. (1996) studied the photophysics of chalcone derivatives, which are structurally related to 1-(2-Methoxy-5-methylphenyl)propan-1-one. This research provides insights into the electronic properties and interactions of such compounds (Bangal et al., 1996).

Lipase Catalyzed Kinetic Resolution : Mohammed Shafioul et al. (2012) developed processes for the enantioselective resolution of derivatives of 1-(2-Methoxy-5-methylphenyl)propan-1-one, which is important for the synthesis of chiral building blocks in various natural and unnatural compounds (Mohammed Shafioul et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

1-(2-methoxy-5-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-10(12)9-7-8(2)5-6-11(9)13-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJFDGOJFTWPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-5-methylphenyl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2584956.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2584957.png)

![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2584959.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2584960.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2584961.png)

![2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2584965.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2584967.png)

![Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2584971.png)

![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)